molecular formula C15H6F6I2 B13655452 2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene

Cat. No.: B13655452
M. Wt: 554.01 g/mol
InChI Key: YTWRREOKQXWAHY-UHFFFAOYSA-N
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Description

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is a fluorene derivative characterized by the presence of two iodine atoms at the 2 and 7 positions and two trifluoromethyl groups at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene typically involves the lithiation of a commercially available 2-iodo-substituted biphenyl with n-butyllithium, followed by quenching with hexafluoroacetone. This reaction results in the formation of the desired fluorene derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms at the 2 and 7 positions can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

    Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various fluorene derivatives with different functional groups at the 2 and 7 positions.

Scientific Research Applications

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene in its applications involves its ability to participate in various chemical reactions and form stable, luminescent compounds. The trifluoromethyl groups contribute to the compound’s stability and electronic properties, while the iodine atoms provide sites for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is unique due to the combination of iodine and trifluoromethyl groups, which impart distinct chemical properties. The presence of iodine atoms allows for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H6F6I2

Molecular Weight

554.01 g/mol

IUPAC Name

2,7-diiodo-9,9-bis(trifluoromethyl)fluorene

InChI

InChI=1S/C15H6F6I2/c16-14(17,18)13(15(19,20)21)11-5-7(22)1-3-9(11)10-4-2-8(23)6-12(10)13/h1-6H

InChI Key

YTWRREOKQXWAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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